molecular formula C22H23N3O3 B4560624 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

Cat. No.: B4560624
M. Wt: 377.4 g/mol
InChI Key: XAOKLUUVMABQIQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone (CAS: 375362-65-5) features a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group at the 4-position and an indol-3-yl ethanone moiety at the 2-position. Its molecular formula is C25H28N4O3, with an average molecular weight of 432.524 g/mol and a monoisotopic mass of 432.216141 g/mol .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-22(12-17-13-23-19-4-2-1-3-18(17)19)25-9-7-24(8-10-25)14-16-5-6-20-21(11-16)28-15-27-20/h1-6,11,13,23H,7-10,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOKLUUVMABQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 1H-indole-3-carboxaldehyde under specific conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or indole derivatives.

Scientific Research Applications

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethanone Scaffolds

The piperazine-ethanone scaffold is a common motif in medicinal chemistry. Key analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-(1,3-Benzodioxol-5-ylmethyl)piperazine, 2-(indol-3-yl)ethanone 432.52 Benzodioxole enhances electron density; indole may interact with receptors.
3a () 4-(2-Methoxyphenyl)piperazine, 1-(4-iodophenylsulfonyl)indole 586.44 Sulfonyl group increases polarity; iodine adds steric bulk. Higher molecular weight (586.44 vs. 432.52).
7e () 4-(4-Methoxyphenylsulfonyl)piperazine, tetrazole-thio group ~520.11 Tetrazole-thio substituent may enhance metal-binding or antiproliferative activity.
4j () 4-(2-Methoxyphenyl)piperazine, naphthalen-1-ylsulfonylindole ~550 (est.) Sulfonylnaphthalene group confers high 5-HT6 antagonism (IC50 = 32 nM).
851687-87-1 () 4-(Benzodioxol-5-ylmethyl)piperazine, benzofuran-2-ylmethanone ~407.42 Benzofuran replaces indole; reduced aromaticity may alter receptor specificity.

Key Structural Differences

  • Indole’s planar structure (vs. benzofuran in ) may enhance π-π stacking in receptor binding.
  • Molecular Weight : The target compound (432.52 g/mol) is lighter than iodinated (586.44 g/mol, ) or trifluoromethyl-containing analogues (~558 g/mol, ), suggesting better pharmacokinetic properties.
Pharmacological Profile Comparisons

While direct activity data for the target compound is unavailable, insights can be drawn from structurally related molecules:

  • 5-HT6 Receptor Antagonism: Compounds like 4j () with arylpiperazine and sulfonylindole moieties show nanomolar affinity (IC50 = 32 nM). The target compound’s indole and benzodioxole groups may similarly target serotonin receptors but with altered selectivity .
  • Antiproliferative Activity : Tetrazole-thio derivatives (e.g., 7e, 7f in ) exhibit moderate activity against cancer cell lines (e.g., GI50 ~10 μM). The benzodioxole group in the target compound could modulate cytotoxicity via oxidative metabolism .
  • Cannabinoid Receptor Affinity: Indole derivatives () show higher CB1 affinity than pyrrole analogues. The target compound’s indole-3-yl group may position it as a cannabinoid modulator, though substituent steric effects (benzodioxole vs. morpholinoethyl) require validation .
Physicochemical Properties
  • Melting Points : Target compound data is unavailable, but analogues with trifluoromethyl (7f: 165–167°C) or nitro groups (7n: 161–163°C) show higher melting points due to increased polarity .
  • Solubility : The benzodioxole group (logP ~2.5 estimated) may improve lipid solubility compared to sulfonamide derivatives (logP ~1.8–3.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

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